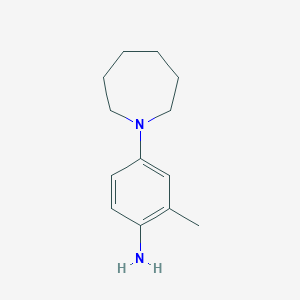

4-(Azepan-1-yl)-2-methylaniline

Übersicht

Beschreibung

“4-(Azepan-1-yl)aniline” is a chemical compound with the CAS Number: 57356-18-0 . It has a molecular weight of 190.29 . The compound is an oil in its physical form .

Molecular Structure Analysis

The molecular formula of “4-(Azepan-1-yl)aniline” is C12H18N2 . Its Inchi Code is 1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 .Physical And Chemical Properties Analysis

“4-(Azepan-1-yl)aniline” has a density of 1.047g/cm3 and a boiling point of 359.6ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen

Azepanium Ionic Liquids

The synthesis of azepanium ionic liquids from azepane has been explored as a means to create new families of room temperature ionic liquids. These ionic liquids exhibit significant electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes. The process involves the reaction of azepane with bromoalkanes or bromoalkoxyalkanes to produce tertiary amines, which are then quaternized to yield azepanium salts. These salts display varied physical properties depending on the nature of the anion and the substituents on the azepanium cation core, with implications for their use in green chemistry and applications requiring stable, non-volatile electrolytes (Belhocine et al., 2011).

Enantioselective Synthesis

Azepanes, including 4-(Azepan-1-yl)-2-methylaniline, have been utilized in the enantioselective α-functionalization of amines via palladium catalyzed C-H arylation. This process is crucial for the synthesis of bioactive compounds and therapeutic agents, where the enantioselective functionalization of saturated aza-heterocycles plays a key role. The technique demonstrates high enantioselectivities and regioselectivities, opening avenues for drug discovery and the development of asymmetric synthesis methods (Jain et al., 2016).

Synthesis of Fluorescent Monomers

4-(Azepan-1-yl)-2-methylaniline derivatives have been synthesized for specific applications, such as the creation of fluorescent monomers for the imprinting of creatinine. These monomers exhibit photoluminescence properties that are utilized in molecular imprinting and specific uptake studies, demonstrating potential for clinical applications in detecting kidney function markers (Syu et al., 2010).

Electrochemical Applications

The development of azepanium-based ionic liquids for use as electrolytes in supercapacitors and batteries has been explored. These studies highlight the ionic liquids' wide electrochemical windows and moderate viscosities, indicating their suitability for high voltage applications and as promising materials in energy storage technologies (Pohlmann et al., 2015).

Safety and Hazards

The safety information for “4-(Azepan-1-yl)aniline” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-10-12(6-7-13(11)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQTUFZBZLFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655960 | |

| Record name | 4-(Azepan-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-2-methylaniline | |

CAS RN |

847455-22-5 | |

| Record name | 4-(Azepan-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)

![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)

phenyl]methyl})amine](/img/structure/B1517721.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)

![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)

![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)